2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine
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Overview
Description
2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine is a complex organic compound that belongs to the class of imidazo-phenazine derivatives
Preparation Methods
The synthesis of 2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxy-4-(2-methoxyethoxy)benzaldehyde with 1,2-diaminobenzene under acidic conditions to form the imidazo-phenazine core. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature settings.
Chemical Reactions Analysis
2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo-phenazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents. Major products from these reactions include halogenated or alkylated derivatives.
Scientific Research Applications
2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research has shown that imidazo-phenazine derivatives possess antimicrobial, anticancer, and anti-inflammatory activities, making them candidates for drug development.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine can be compared with other imidazo-phenazine derivatives, such as:
2-(4-Methoxyphenyl)-1H-imidazo(4,5-B)phenazine: Similar in structure but lacks the methoxyethoxy group, which may affect its solubility and biological activity.
2-(3,4-Dimethoxyphenyl)-1H-imidazo(4,5-B)phenazine: Contains additional methoxy groups, potentially altering its electronic properties and reactivity.
2-(3-Methoxyphenyl)-1H-imidazo(4,5-B)phenazine: Lacks the methoxyethoxy group, which may influence its interaction with biological targets.
Properties
CAS No. |
114992-00-6 |
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Molecular Formula |
C23H20N4O3 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C23H20N4O3/c1-28-9-10-30-21-8-7-14(11-22(21)29-2)23-26-19-12-17-18(13-20(19)27-23)25-16-6-4-3-5-15(16)24-17/h3-8,11-13,24H,9-10H2,1-2H3 |
InChI Key |
YMXHTQSROASJFL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
Origin of Product |
United States |
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